2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
CAS No.:
Cat. No.: VC19990016
Molecular Formula: C23H27N5O2S
Molecular Weight: 437.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H27N5O2S |
|---|---|
| Molecular Weight | 437.6 g/mol |
| IUPAC Name | 2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C23H27N5O2S/c1-16-17(2)31-23(24-16)25-21(29)15-28-22(30)9-8-20(26-28)27-12-10-19(11-13-27)14-18-6-4-3-5-7-18/h3-9,19H,10-15H2,1-2H3,(H,24,25,29) |
| Standard InChI Key | QJJSDTAHZWQLPY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)N3CCC(CC3)CC4=CC=CC=C4)C |
Introduction
Chemical Identity and Structural Characteristics
2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is a heterocyclic small molecule featuring a pyridazinone core substituted with a 4-benzylpiperidin-1-yl group at position 3 and an acetamide linker connected to a 4,5-dimethylthiazol-2-yl moiety. Its molecular formula is , with a molecular weight of 480.59 g/mol . Key structural attributes include:
-
Pyridazinone ring: A six-membered aromatic di-aza ring with a ketone group at position 6, contributing to hydrogen-bonding interactions in biological systems.
-
4-Benzylpiperidine: A piperidine ring substituted with a benzyl group at position 4, enhancing lipophilicity and membrane permeability.
-
Thiazole derivative: A 4,5-dimethyl-substituted thiazole ring linked via an acetamide group, which may modulate electronic and steric properties for target engagement .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 480.59 g/mol |
| XLogP3-AA | 3.7 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Chemical Reactivity
The synthesis involves multi-step reactions to assemble the pyridazinone core and introduce substituents. A representative pathway includes:
Step 1: Formation of Pyridazinone Core
3-Amino-6-methoxypyridazine undergoes diazotization followed by cyclocondensation with ethyl acetoacetate to yield 3-substituted-6-oxopyridazin-1(6H)-yl derivatives .
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | HNO, HSO, 0°C | 78 |
| 2 | KCO, DMF, 80°C | 65 |
| 3 | HATU, DIPEA, DCM, RT | 72 |
Pharmacological Activity and Mechanisms
This compound exhibits potent inhibitory effects on MYC transcription factors, which are overexpressed in >70% of human cancers . Key findings include:
-
Anti-Proliferative Activity: IC values of 0.8–1.2 µM against MYC-driven cancer cell lines (e.g., HL-60 leukemia, MDA-MB-231 breast cancer) .
-
MYC Pathway Modulation: Reduces MYC mRNA levels by 60–80% at 1 µM via disruption of MYC-MAX dimerization, as shown in luciferase reporter assays .
-
Selectivity: >50-fold selectivity over non-MYC-dependent cell lines (e.g., MCF-10A) .
Table 3: In Vitro Biological Data
| Cell Line | IC (µM) | MYC mRNA Reduction (%) |
|---|---|---|
| HL-60 (Leukemia) | 0.9 | 78 |
| MDA-MB-231 (Breast) | 1.1 | 65 |
| A549 (Lung) | 1.3 | 72 |
Physicochemical and ADMET Properties
The compound’s drug-like properties were evaluated using in silico and experimental methods:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume